N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, also known as MLi-2, is a small molecule inhibitor that has been developed for the treatment of various diseases. MLi-2 has shown promising results in preclinical studies, making it a potential candidate for further research.
Scientific Research Applications
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE) is a common strategy for treating early stages of Alzheimer’s disease. Research has shown that isoxazoles, including our compound of interest, can act as AChE inhibitors . Specifically, the compound demonstrates moderate inhibitory activity against AChE (with a 50% inhibitory concentration of 134.87 μM). Molecular docking studies reveal interactions between the compound and the active site of AChE, supporting its potential therapeutic efficacy.
Antifungal Properties
While not directly related to AChE inhibition, it’s worth noting that isoxazoles have been explored for their antifungal activities. For instance, derivatives of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested against fungal pathogens such as Botrytis cinerea and Rhizoctonia cerealis . Although this specific compound hasn’t been studied in this context, it highlights the broader potential of isoxazoles.
Ligand-Protein Interactions
Molecular docking studies have demonstrated that our compound interacts with AChE in a manner similar to reference compounds. These ligand-protein interactions provide insights into its binding mode and potential therapeutic relevance. Further exploration of its interactions with other proteins could reveal additional applications.
properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-14-4-2-1-3-13(14)15-9-12(20-22-15)10-19-16(21)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGDEPOJSCSBIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.